

Pegamine chemical structure and properties

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An In-depth Technical Guide to Pegamine Introduction

Pegamine, a quinazoline alkaloid, is a natural product found in plants of the Peganum genus, notably Peganum harmala and Peganum nigellastrum. Its chemical structure, featuring a quinazolinone core with a hydroxypropyl substituent, has drawn interest within the scientific community. This document provides a comprehensive overview of the chemical structure, and properties of **Pegamine**, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The fundamental chemical identity of **Pegamine** is well-established. Its structure is characterized by a 2-(3-hydroxypropyl) chain attached to a 3H-quinazolin-4-one scaffold.

Table 1: Chemical Identifiers for Pegamine

Identifier	Value	
IUPAC Name	2-(3-hydroxypropyl)-3H-quinazolin-4-one	
Molecular Formula	C11H12N2O2	
CAS Number	31431-93-3	
SMILES	O=C1N=C(CCCO)NC2=CC=CC=C12	



Physicochemical Properties

The physicochemical properties of **Pegamine** are crucial for understanding its behavior in biological systems and for the development of analytical methods. The available data, primarily from computational predictions and vendor information, are summarized below.

Table 2: Physicochemical Properties of **Pegamine**

Property	Value	Source
Molecular Weight	204.22 g/mol	PubChem
Predicted Boiling Point	410.7 ± 47.0 °C	ChemicalBook
Predicted Density	1.30 ± 0.1 g/cm ³	ChemicalBook
Predicted pKa	14.80 ± 0.10	ChemicalBook
Solubility	Soluble in DMSO	AOBIOUS

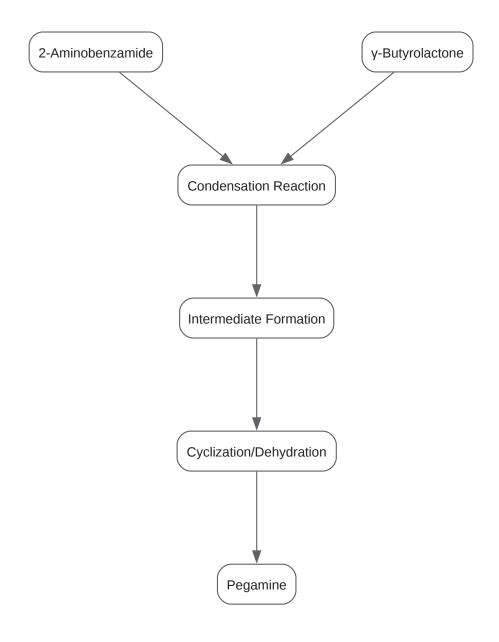
Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and analysis of **Pegamine** are not extensively documented in readily available literature. However, general methodologies for the synthesis of similar quinazolinone derivatives and the isolation of alkaloids from Peganum species can provide a foundational understanding.

Synthesis

A potential synthetic route to **Pegamine** could involve the condensation of 2-aminobenzamide with y-butyrolactone or a related 4-carbon synthon, followed by appropriate functional group manipulations. A generalized workflow for such a synthesis is depicted below.





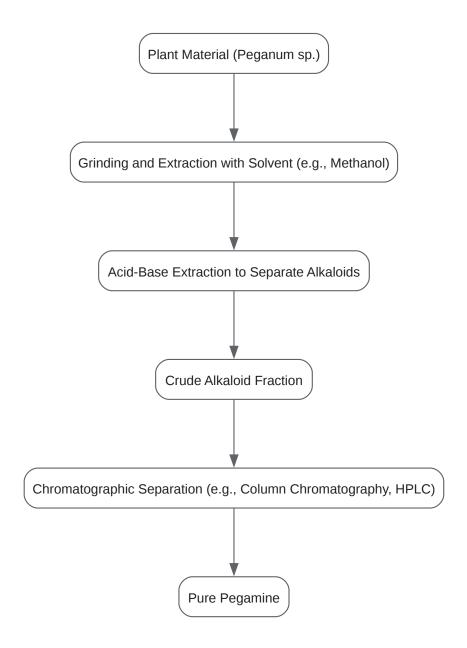
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Caption: Generalized synthetic workflow for **Pegamine**.

Isolation from Natural Sources



Pegamine can be isolated from its natural sources, Peganum harmala or Peganum nigellastrum. A typical alkaloid extraction and purification workflow would be employed.



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Caption: General workflow for isolating Pegamine.



Analytical Characterization

Standard analytical techniques would be used to characterize **Pegamine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure, including the connectivity of the quinazolinone core and the hydroxypropyl side chain.
- Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight and elemental composition of **Pegamine**.
- High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of **Pegamine** samples.

Pharmacological Properties and Biological Activity

Currently, there is a significant lack of publicly available data on the pharmacological properties and biological activities of pure **Pegamine**. While the parent plant, Peganum harmala, is known for its diverse pharmacological effects due to its rich alkaloid content, the specific contribution of **Pegamine** to these activities has not been well-elucidated.

Future research is needed to explore the potential biological effects of **Pegamine**, including but not limited to:

- Cytotoxicity against various cancer cell lines
- Enzyme inhibition assays
- Receptor binding studies
- Antimicrobial activity

Signaling Pathways

Due to the limited research on the biological effects of **Pegamine**, there is currently no information available regarding any signaling pathways that it may modulate. Elucidating the mechanism of action and identifying potential molecular targets will be a critical step in future pharmacological investigations of this compound.



Conclusion

Pegamine is a structurally defined natural product with potential for further scientific investigation. While its basic chemical and physical properties are partially understood, a significant gap exists in the literature regarding its synthesis, experimental physicochemical data, and particularly its pharmacological profile. This guide highlights the current state of knowledge and underscores the need for further research to unlock the potential of this quinazoline alkaloid. The methodologies and workflows presented herein provide a framework for future studies aimed at a more comprehensive understanding of **Pegamine**.

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